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molecular formula C7H8F2N2O3 B8390704 methyl 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylate

methyl 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B8390704
M. Wt: 206.15 g/mol
InChI Key: DJRHCQBTTJSHMJ-UHFFFAOYSA-N
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Patent
US08946234B2

Procedure details

A solution of 2.00 g (12.8 mmol) of methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (preparation: Chem. Ber. 1974, 107, 1318-1328) in 28 ml of N,N-dimethylformamide is admixed with 5.09 g (32.0 mmol, 96%) of chlorodifluoroacetic acid sodium salt and 2.66 g (19.2 mmol) of potassium carbonate, and the reaction mixture is heated at 80° C. overnight. The reaction mixture is added to 300 ml of water and extracted several times with ethyl acetate. The organic phase is dried over magnesium sulphate, filtered and concentrated by evaporation in vacuo on a rotary evaporator. Chromatographic purification gives 1.07 g of methyl-3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylate (40%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1.[Na+].Cl[C:14]([F:19])([F:18])C([O-])=O.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH3:10][O:9][C:7]([C:5]1[N:4]([CH3:11])[N:3]=[C:2]([O:1][CH:14]([F:19])[F:18])[CH:6]=1)=[O:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=NN(C(=C1)C(=O)OC)C
Step Two
Name
Quantity
5.09 g
Type
reactant
Smiles
[Na+].ClC(C(=O)[O-])(F)F
Step Three
Name
Quantity
2.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
28 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Chromatographic purification

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=NN1C)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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